molecular formula C16H18BrN3OS B4840721 (4-BROMO-5-ETHYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE

(4-BROMO-5-ETHYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE

Cat. No.: B4840721
M. Wt: 380.3 g/mol
InChI Key: YVLSPBGZRPJXHV-UHFFFAOYSA-N
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Description

(4-BROMO-5-ETHYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is a complex organic compound that features a brominated thiophene ring and a pyridyl-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-5-ETHYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the bromination of a thiophene derivative. The brominated thiophene is then coupled with a pyridyl-substituted piperazine through a series of reactions, including nucleophilic substitution and condensation reactions. Common reagents used in these reactions include bromine, piperazine, and pyridine derivatives. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-5-ETHYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4-BROMO-5-ETHYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential to treat various diseases. Its interactions with specific molecular targets may lead to the development of new drugs for conditions such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics, such as increased durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of (4-BROMO-5-ETHYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a brominated thiophene ring and a pyridyl-substituted piperazine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4-bromo-5-ethylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3OS/c1-2-13-12(17)11-14(22-13)16(21)20-9-7-19(8-10-20)15-5-3-4-6-18-15/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLSPBGZRPJXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=CC=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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